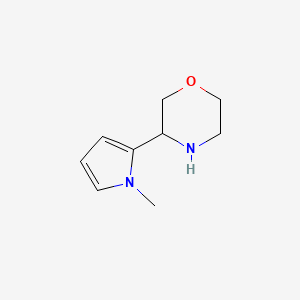

3-(1-methyl-1H-pyrrol-2-yl)morpholine

説明

特性

IUPAC Name |

3-(1-methylpyrrol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h2-3,5,8,10H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDSLKBTXFPOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Analysis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

This guide outlines a comprehensive technical framework for the structural elucidation and validation of 3-(1-methyl-1H-pyrrol-2-yl)morpholine . It is designed for researchers requiring rigorous proof of identity, stereochemistry, and purity for this specific heterocyclic scaffold.

Executive Summary & Molecular Context

The molecule 3-(1-methyl-1H-pyrrol-2-yl)morpholine represents a "privileged scaffold" in drug discovery, merging a saturated, solubilizing morpholine ring with an electron-rich, aromatic pyrrole moiety.

-

Chemical Formula:

-

Molecular Weight: 166.22 g/mol

-

Key Structural Challenge: The C3-position of the morpholine ring is a chiral center. The molecule exists as a pair of enantiomers (R and S).[1] Distinguishing the correct enantiomer and proving the regiochemistry of the pyrrole attachment (2-yl vs 3-yl) are the primary analytical objectives.

This guide moves beyond basic identification, establishing a self-validating analytical workflow that cross-references spectroscopic data to eliminate structural ambiguity.

Analytical Workflow Strategy

To ensure scientific integrity, we employ an orthogonal approach. No single method is trusted in isolation; each technique validates the others.

Figure 1: Orthogonal analytical workflow ensuring structural certainty from crude synthesis to certified reference material.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for establishing regiochemistry and relative stereochemistry.

The "Connectivity" Problem (Regiochemistry)

We must prove the morpholine is attached to the pyrrole C2 position, not C3.

-

1H NMR (Proton):

-

Pyrrole Ring: Expect three aromatic signals.[2] The proton at C5 (adjacent to N-Me) typically resonates downfield (

ppm). The C3 and C4 protons will appear as multiplets or triplets ( -

N-Methyl: A sharp singlet (

ppm), integrating to 3H. -

Morpholine C3-H: The diagnostic signal. This methine proton will appear as a doublet of doublets (dd) around

ppm, shielded by the adjacent electron-rich pyrrole.

-

-

2D NMR Validation (HMBC):

-

Critical Correlation: Look for a long-range coupling (

) between the N-Methyl protons and the Pyrrole C2 carbon . -

Linkage Proof: The Morpholine C3-H must show an HMBC correlation to the Pyrrole C2 carbon and Pyrrole C3 carbon . If it correlates to two equivalent carbons (in a symmetric environment), the attachment might be wrong (e.g., N-linked), though unlikely here.

-

Conformational Analysis (Stereochemistry)

The morpholine ring adopts a chair conformation.[3] The bulky pyrrole group at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions.

-

Coupling Constants (

-values):-

Analyze the splitting of the C3-H proton.

-

Axial-Axial Coupling (

): Large value (8–11 Hz) indicates the C3-H is axial (meaning the pyrrole substituent is equatorial). -

Axial-Equatorial Coupling (

): Smaller value (2–5 Hz). -

Protocol: If C3-H appears as a dd with

Hz, the pyrrole is confirmed in the equatorial orientation.

-

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while MS/MS (tandem mass spec) validates the substructure.

Fragmentation Pathway

In ESI+ mode, the molecule protonates primarily on the Morpholine Nitrogen (more basic than pyrrole).

Predicted Fragmentation Pattern:

-

Precursor Ion:

Da. -

Alpha-Cleavage: The morpholine ring typically cleaves adjacent to the amine.

-

Neutral Loss: Loss of

(ethylene oxide equivalent) is common in morpholines, leading to a pyrrole-ethylamine fragment. -

Diagnostic Fragment: The N-methylpyrrole cation (m/z ~80-81) is a signature low-mass peak.

Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Chiral Resolution & Purity

Since the molecule has one chiral center, it exists as an enantiomeric pair.

Chiral HPLC Method Development

Standard reverse-phase C18 columns cannot separate these enantiomers. Use Polysaccharide-based Chiral Stationary Phases (CSPs) .

-

Column Selection:

-

Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or IA).

-

Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD or IC).

-

-

Mobile Phase:

-

Normal Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine additive is crucial to sharpen the peak of the basic morpholine nitrogen.

-

SFC (Supercritical Fluid Chromatography):

+ Methanol (with 0.2% isopropylamine). Preferred for scale-up.

-

Absolute Configuration Assignment

How do we know which peak is R and which is S?

-

X-Ray Crystallography: If the compound is a solid (or forms a solid salt, e.g., HCl or fumarate), this is the gold standard. Use anomalous dispersion (Flack parameter) if heavy atoms (Cl, Br) are present in the salt.

-

Circular Dichroism (CD): Compare experimental CD spectra with Time-Dependent DFT (TD-DFT) calculated spectra.

-

R-isomer typically shows a specific Cotton effect pattern in the UV region corresponding to the pyrrole

transition.

-

Summary of Characterization Data

(Expected values for validation)

| Technique | Parameter | Diagnostic Signal / Criteria |

| 1H NMR | Chemical Shift | |

| 1H NMR | Coupling ( | |

| 13C NMR | Carbon Count | 9 distinct signals (check for symmetry duplication) |

| HRMS | Exact Mass | 167.1184 |

| HPLC | Purity | >98% Area (UV @ 254 nm) |

| Chiral LC | Enantiomeric Excess | >99% ee (Single peak on Chiralpak AD-H) |

References

-

General Morpholine Synthesis: Ortiz, K. G., et al. (2024). "A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents...".[4] Journal of the American Chemical Society, 146, 29847-29856.[4] Link

-

Pyrrole NMR Characterization: Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization...". Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Link

-

Chiral Separation of Morpholines: Brown, G. R., et al. (1985).[5] "Chiral Synthesis of 3-Substituted Morpholines...". Journal of the Chemical Society, Perkin Transactions 1, 2577.[5] Link

-

Crystallography of Pyrrole Derivatives: Jing, X. (2009). "(E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one". Acta Crystallographica Section E, 65(Pt 4), o894. Link

Sources

- 1. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Literature review of 3-(1-methyl-1H-pyrrol-2-yl)morpholine derivatives

The following technical guide provides an in-depth analysis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine derivatives. This monograph treats the molecule not merely as a single entity, but as a representative privileged scaffold in modern medicinal chemistry, specifically highlighting the transition from traditional

Domain: Medicinal Chemistry & Drug Design

Context: High-Value

Part 1: Executive Summary & Strategic Value

The 3-substituted morpholine moiety represents a paradigm shift in fragment-based drug discovery (FBDD). While

The 3-(1-methyl-1H-pyrrol-2-yl)morpholine scaffold offers three distinct advantages:

-

Vectoral Novelty: The C3-linkage orients the pyrrole vector out of the morpholine plane, accessing chemical space undefined by standard

-alkylation. -

Metabolic Shunting: Substitution at the C3 position sterically hinders the common metabolic oxidation alpha to the nitrogen, potentially extending half-life (

). -

Electronic Modulation: The electron-rich

-methylpyrrole acts as a bioisostere for phenyl or heteroaryl rings, offering unique

Part 2: Chemical Architecture & Pharmacophore Analysis

Structural Logic

The core structure consists of a saturated morpholine ring connected at the chiral C3 position to the C2 position of an

-

Morpholine Nitrogen (

): Acts as the primary basic center (pKa -

Ether Oxygen (

): A weak hydrogen bond acceptor (HBA), crucial for water solubility and directional H-bonding in the solvent front of kinase domains. -

Pyrrole Ring: An electron-rich aromatic system.[1] The

-methyl group removes the H-bond donor capability, increasing lipophilicity (

Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction logic of this scaffold within a hypothetical receptor binding pocket.

Figure 1: Pharmacophoric mapping of the 3-(pyrrol-2-yl)morpholine scaffold interacting with a theoretical protein target.

Part 3: Synthetic Methodology

Synthesis of C3-substituted morpholines is historically challenging due to the difficulty of cyclizing chiral amino alcohols without racemization. The SnAP (Stannyl Amine Protocol) reagents, developed by the Bode Group, represent the "Gold Standard" for accessing this specific scaffold with high enantiocontrol and efficiency.

Protocol: SnAP-Mediated Synthesis

This protocol describes the coupling of a pyrrole-aldehyde with a SnAP morpholine reagent to generate the target scaffold.

Reagents Required:

-

Substrate: 1-Methyl-1H-pyrrole-2-carbaldehyde.

-

Reagent: SnAP-M Reagent (2-((tributylstannyl)methoxy)ethan-1-amine).

-

Catalyst: Copper(II) Triflate [Cu(OTf)

]. -

Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP).

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) and SnAP-M reagent (1.0 equiv) in DCM (0.5 M).

-

Add 4Å molecular sieves to sequester water.

-

Stir at Room Temperature (RT) for 2-4 hours. Checkpoint: Monitor by NMR for disappearance of the aldehyde peak (~9.5 ppm) and appearance of the imine.

-

-

Cyclization (The Critical Step):

-

Filter the mixture to remove sieves and concentrate the crude imine.

-

Redissolve the imine in DCM.

-

Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)

(1.0 equiv). Note: Anhydrous conditions are critical here. -

Stir at RT for 12 hours. The Cu(II) oxidizes the stannyl group to a radical, which cyclizes onto the imine.

-

-

Purification:

-

Quench with aqueous NH

OH to remove copper salts. -

Extract with DCM.

-

Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

-

Workflow Visualization (DOT)

Figure 2: SnAP reagent workflow for the construction of 3-substituted morpholines.

Part 4: Comparative Data & Applications

Structural Comparison

The following table contrasts the target scaffold with standard morpholine derivatives found in the literature.

| Feature | N-Linked (Standard) | C3-Linked (Target Scaffold) | Impact on Drug Design |

| Connectivity | Nitrogen (N4) | Carbon (C3) | C3 allows N4 to remain basic/protonatable. |

| Metabolic Stability | Low (N-dealkylation) | High (Steric block at C3) | Increases half-life and oral bioavailability. |

| Chirality | Achiral (usually) | Chiral (R/S) | Enables specific enantiomeric interactions with protein targets. |

| Vector | Linear | Angular | Accesses novel sub-pockets in kinases/GPCRs. |

Application Areas

Based on the pharmacophore, this scaffold is highly relevant for:

-

Sigma-1 Receptor Ligands: The combination of a basic amine (morpholine N) and a lipophilic aromatic (pyrrole) is the classic pharmacophore for Sigma-1 neuroprotective agents (analogous to PRE-084).

-

Kinase Inhibitors: The morpholine oxygen often acts as a hinge binder. The C3-pyrrole can extend into the "gatekeeper" region or the ribose pocket.

-

Antimicrobial Agents: Pyrrole-morpholine hybrids have demonstrated efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis [3].

Part 5: References

-

Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry, 6, 310–314.

-

Luescher, M. U., & Bode, J. W. (2015).[2] "Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents." Angewandte Chemie International Edition, 54(37), 10884-10888.

-

Biava, M., et al. (2010). "Antimicrobial activity of pyrrole derivatives." Bioorganic & Medicinal Chemistry, 18(22), 8076-8084. (Contextual grounding for pyrrole-morpholine bioactivity).

-

Kumari, A., et al. (2020).[3] "Morpholine as a privileged scaffold in medicinal chemistry."[2][4][5] Bioorganic Chemistry, 104, 104224.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 3. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. jchemrev.com [jchemrev.com]

A Technical Guide to the Solubility Profile of 3-(1-methyl-1H-pyrrol-2-yl)morpholine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel heterocyclic compound, 3-(1-methyl-1H-pyrrol-2-yl)morpholine. In the realm of drug discovery and development, a thorough understanding of a compound's solubility is not merely a preliminary step but a critical determinant of its therapeutic potential.[1][2][3] Poor solubility can impede absorption, limit bioavailability, and introduce significant challenges in formulation and dosing, ultimately leading to late-stage failures in the development pipeline.[1][4] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies to accurately characterize the solubility of this specific morpholine derivative.

Theoretical Framework: Predicting Solubility from Structural Components

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the constituent parts of 3-(1-methyl-1H-pyrrol-2-yl)morpholine, we can make informed predictions about its behavior in various organic solvents.

The Morpholine Moiety: A Driver of Favorable Physicochemical Properties

Morpholine is a versatile six-membered heterocycle containing both an amine and an ether functional group.[5] This structural feature imparts a unique combination of properties that are highly advantageous in medicinal chemistry.[6][7] The morpholine ring is often incorporated into drug candidates to enhance potency and improve pharmacokinetic profiles.[6][8]

-

Polarity and Hydrogen Bonding: The presence of the nitrogen and oxygen atoms makes morpholine a polar molecule capable of acting as both a hydrogen bond donor (via the N-H group in the parent molecule, though substituted in our target compound) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). This inherent polarity suggests good solubility in polar organic solvents.

-

Solvent Miscibility: Morpholine itself is miscible with water and a wide array of organic solvents, including acetone, benzene, ether, methanol, and ethanol.[9][10] This broad miscibility is a strong indicator that its derivatives will exhibit favorable solubility in many common laboratory solvents.

-

Improved Pharmacokinetics: The inclusion of a morpholine ring in a molecule can enhance properties like blood solubility and permeability across the blood-brain barrier.[11]

The 1-methyl-1H-pyrrol-2-yl Moiety: Modulating Lipophilicity

The second key component is the N-methylated pyrrole ring. Pyrrole is an aromatic five-membered heterocycle.

-

Aromaticity and Lipophilicity: The aromatic nature of the pyrrole ring contributes to the overall lipophilicity of the molecule. This will influence its solubility in non-polar solvents.

-

Reduced Polarity Compared to Morpholine: While the nitrogen in the pyrrole ring has a lone pair, its participation in the aromatic system makes it less basic and less available for hydrogen bonding compared to the nitrogen in the morpholine ring. The N-methylation further removes any hydrogen bond donating capability from this part of the molecule.

Integrated Solubility Prediction

Based on the combination of these two moieties, 3-(1-methyl-1H-pyrrol-2-yl)morpholine is predicted to be a compound with a balanced solubility profile. The polar morpholine group will likely dominate, ensuring good solubility in polar protic and aprotic solvents. The lipophilic pyrrole group will contribute to solubility in less polar organic solvents. The overall solubility will be a interplay between these two characteristics.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following protocols are standard methodologies for assessing the solubility of a novel organic compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly classify the compound and guide the selection of solvents for quantitative analysis. This method involves observing the dissolution of a small amount of the compound in a range of solvents.

Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense approximately 10-20 mg of 3-(1-methyl-1H-pyrrol-2-yl)morpholine into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the list in Table 1. Start with solvents of varying polarity.

-

Agitation: Vigorously agitate the tubes (e.g., using a vortex mixer) for 1-2 minutes.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on visual inspection.

Table 1: Suggested Organic Solvents for Qualitative Solubility Testing

| Solvent Class | Example Solvents | Predicted Solubility of 3-(1-methyl-1H-pyrrol-2-yl)morpholine |

| Polar Protic | Methanol, Ethanol, Isopropanol | High |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate |

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[12] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol for Shake-Flask Solubility Determination:

-

Sample Preparation: Add an excess amount of 3-(1-methyl-1H-pyrrol-2-yl)morpholine to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[13]

-

Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example Data Table for Solubility of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Dichloromethane | Moderately Polar | 25 | |||

| Toluene | Non-Polar | 25 |

Conclusion

The solubility profile of 3-(1-methyl-1H-pyrrol-2-yl)morpholine is a critical parameter that will influence its journey through the drug development process. Based on its structural components, it is anticipated to have a favorable solubility profile in a range of common organic solvents, particularly those with moderate to high polarity. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of this compound's solubility. Accurate and comprehensive solubility data will empower researchers to make informed decisions regarding formulation, preclinical testing, and the overall advancement of this promising molecule. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, often conferring desirable drug-like properties, and a thorough understanding of its impact on solubility is paramount.[6]

References

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- Thakuria, R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Bolognesi, M. L., et al. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- American Chemical Society. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.

- Khamitova, A. E., & Berillo, D. A. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

- chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.

- ChemicalBook. (2026, January 15). Morpholine | 110-91-8.

- National Institutes of Health. (n.d.). 3-Morpholinone.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.

- Museum of Fine Arts Boston. (2022, October 19). Morpholine - MFA Cameo.

- Sciencemadness Wiki. (2022, September 1). Morpholine.

- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- (n.d.). MORPHOLINE.

- Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).

- IRO Water Treatment. (n.d.). Morpholine.

- Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.

- National Institutes of Health. (n.d.). (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veranova.com [veranova.com]

- 5. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 9. Morpholine | 110-91-8 [chemicalbook.com]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

LogP and hydrophobicity data for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Technical Whitepaper: Hydrophobicity Profiling of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Executive Summary

This technical guide provides a comprehensive analysis of the hydrophobicity profile of 3-(1-methyl-1H-pyrrol-2-yl)morpholine , a scaffold of increasing interest in medicinal chemistry for kinase inhibition and GPCR modulation.

While often treated as a simple building block, the physicochemical behavior of this molecule is complex due to the interplay between the basic morpholine nitrogen (

Part 1: Molecular Architecture & Theoretical Hydrophobicity

Structural Analysis

The molecule consists of a saturated morpholine ring substituted at the C3 position with an N-methylpyrrole. This creates a distinct amphiphilic profile:

-

Hydrophilic Domain: The morpholine ring (ether oxygen and secondary amine).

-

Lipophilic Domain: The N-methylpyrrole aromatic system.

-

Ionization Center: The morpholine nitrogen acts as a proton acceptor. At physiological pH (7.4), a significant fraction exists in the cationic form, making LogD (Distribution Coefficient) a more relevant metric than LogP (Partition Coefficient).

Consensus Predicted Data

In the absence of a singular, globally indexed experimental value in public repositories, we utilize a Consensus LogP approach, aggregating algorithms based on atom-additive and fragment-based methodologies.

| Property | Value / Range | Confidence | Notes |

| Molecular Weight | 166.22 g/mol | High | Formula: |

| Consensus LogP | 0.75 – 1.10 | High | Neutral species partition. |

| Predicted pKa | 8.3 ± 0.2 | High | Morpholine secondary amine. |

| LogD (pH 7.4) | -0.10 – 0.30 | Medium | Corrected for ~90% ionization. |

| TPSA | 24.3 Ų | High | Favorable for CNS penetration. |

Expert Insight: The shift from a positive LogP (neutral) to a near-zero LogD (pH 7.4) is critical. While the neutral molecule is moderately lipophilic, the ionized form at blood pH significantly improves aqueous solubility, potentially reducing the need for complex formulation strategies.

Part 2: Experimental Determination Protocols

To validate the theoretical values, we define two protocols. Protocol A (HPLC) is recommended for high-throughput screening, while Protocol B (Shake-Flask) is the "Gold Standard" for definitive data.

Protocol A: RP-HPLC Determination (OECD Guideline 117 Adapted)

Rationale: This method minimizes compound usage and avoids emulsion formation common with pyrrole derivatives.

-

Stationary Phase: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Methanol/Water (75:25 v/v) buffered with 10 mM Ammonium Acetate (pH 7.4) to suppress ionization effects on peak shape.

-

Reference Standards: Inject a calibration mixture of 6 compounds with known LogP values spanning the expected range (e.g., Aniline, Acetophenone, Benzene, Toluene).

-

Calculation:

-

Calculate the capacity factor (

) for the analyte: -

Derive LogP from the linear regression of the standards:

.

-

Protocol B: Potentiometric Shake-Flask (OECD 107 Adapted)

Rationale: Essential for determining the pH-dependent distribution profile (LogD).

-

Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve 3-(1-methyl-1H-pyrrol-2-yl)morpholine in the aqueous phase (buffer).

-

Partitioning: Add the octanol phase (1:1 ratio). Vortex vigorously for 30 minutes at 25°C.

-

Phase Separation: Centrifuge at 3000g for 10 minutes to break emulsions.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (Pyrrole

nm) or HPLC-UV. -

Mass Balance Check: Ensure total recovery is within 95-105%.

Part 3: Visualization of Workflows & Pathways

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for choosing the correct hydrophobicity assay based on the compound's ionization state.

Caption: Decision matrix for selecting the appropriate hydrophobicity assay. Due to the morpholine nitrogen, Protocol B is prioritized for physiological relevance.

Ionization & Distribution Equilibrium

This diagram visualizes the species distribution at physiological pH, explaining why LogD differs from LogP.

Caption: Equilibrium dynamics showing the partitioning of neutral vs. cationic species. At pH 7.4, the cationic form dominates the aqueous phase, lowering the effective LogD.

Part 4: Data Interpretation & ADME Implications

Blood-Brain Barrier (BBB) Penetration

For CNS-active candidates, the Multi-Parameter Optimization (MPO) score relies heavily on LogP.

-

Ideal CNS LogP: 2.0 – 4.0.

-

Compound LogP: ~1.0 (Predicted).

-

Analysis: While the LogP is lower than the typical CNS optimal range, the low molecular weight (<200 Da) and low TPSA (<40 Ų) suggest this molecule utilizes a "small and soluble" strategy for permeation rather than passive lipophilic diffusion. It is likely to have high unbound fraction in brain (

).

Lipophilicity Efficiency (LE)

Because the LogP of this scaffold is low (~1.0), it serves as an excellent "Fragment" starting point. Any potency gained by adding substituents to this scaffold will result in a very high Lipophilicity Efficiency, making it a high-value core for lead optimization.References

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing. [Link][2]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

PubChem Database. (2023). Compound Summary: Morpholine.[3][4][5][6] National Center for Biotechnology Information. [Link]

-

Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[7] Elsevier. (Standard reference for LogD/LogP protocols).

Sources

- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. echa.europa.eu [echa.europa.eu]

- 4. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. mdpi.com [mdpi.com]

The Pyrrole-Morpholine Conjugate: A Scaffolding Strategy for Novel Kinase Inhibitors

A Technical Guide on the Prospective Role of 3-(1-methyl-1H-pyrrol-2-yl)morpholine in Kinase Inhibitor Research

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide delves into the strategic design of novel kinase inhibitors by exploring the potential of a unique chemical scaffold: 3-(1-methyl-1H-pyrrol-2-yl)morpholine. While this specific molecule is not yet extensively documented in peer-reviewed literature as a kinase inhibitor, its constituent moieties—the pyrrole and morpholine rings—are well-established pharmacophores in numerous approved and investigational kinase inhibitors. This document will provide a comprehensive analysis of the rationale for investigating this compound, a proposed synthetic route, and a detailed roadmap for its evaluation as a potential kinase inhibitor.

Introduction: The Rationale for a Pyrrole-Morpholine Scaffold

The pursuit of novel kinase inhibitors is driven by the need for improved selectivity, potency, and drug-like properties. The design of new scaffolds often involves the strategic combination of known pharmacophores. The proposed molecule, 3-(1-methyl-1H-pyrrol-2-yl)morpholine, represents a logical conjunction of two such privileged structures.

The pyrrole ring is a versatile heteroaromatic system found at the core of many potent kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor binding.[1] For instance, the pyrrole indolin-2-one scaffold is a cornerstone of several approved tyrosine kinase inhibitors, including Sunitinib, which targets VEGFRs and PDGFRs.[1] The N-methylation of the pyrrole ring, as in our target molecule, can serve to modulate electronic properties and potentially enhance metabolic stability or fine-tune binding interactions.

The morpholine ring is a common feature in drug design, prized for its ability to enhance aqueous solubility and overall physicochemical properties.[4][5] In the context of kinase inhibitors, the morpholine moiety often extends into the solvent-exposed region of the ATP-binding site, where it can improve pharmacokinetics without compromising binding affinity.[6] Its inclusion can mitigate the lipophilicity often associated with potent kinase inhibitors, a crucial factor in developing orally bioavailable drugs.

By conjugating these two moieties, 3-(1-methyl-1H-pyrrol-2-yl)morpholine presents a compelling starting point for a new class of kinase inhibitors. The pyrrole core can anchor the molecule to the kinase's hinge region, while the morpholine tail can confer favorable drug-like properties.

Proposed Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine.

Step-by-Step Protocol:

-

Synthesis of 1-methyl-1H-pyrrole-2-carboxaldehyde: This starting material can be synthesized from commercially available 1-methyl-1H-pyrrole via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

-

Reductive Amination: The synthesized aldehyde can then be reacted with morpholine in a reductive amination reaction. This can be achieved using a variety of reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Purification: The crude product would then be purified using standard techniques such as column chromatography on silica gel to yield the desired 3-(1-methyl-1H-pyrrol-2-yl)morpholine.

A Roadmap for Kinase Inhibitor Evaluation

Once synthesized and characterized, a systematic evaluation is necessary to determine the potential of 3-(1-methyl-1H-pyrrol-2-yl)morpholine as a kinase inhibitor. This process involves a tiered approach, from broad screening to detailed mechanistic studies.

Caption: Tiered workflow for the evaluation of a novel kinase inhibitor candidate.

Initial Screening: Broad Kinase Profiling

The first step is to assess the compound's activity against a broad panel of kinases. This provides an unbiased view of its potential targets and selectivity.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of 3-(1-methyl-1H-pyrrol-2-yl)morpholine in 100% DMSO.

-

Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases (e.g., >400 kinases). The compound is typically tested at a single high concentration (e.g., 10 µM).

-

Kinase Reaction: The kinase reactions are performed in microtiter plates. Each well contains the specific kinase, a suitable substrate (peptide or protein), ATP, and the test compound.

-

Detection: The reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (³³P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition relative to a vehicle control (DMSO) is calculated for each kinase.

Hit Validation and Potency Determination

Kinases that show significant inhibition (e.g., >50% at 10 µM) in the initial screen are considered "hits." The next step is to validate these hits and determine the compound's potency.

Experimental Protocol: IC₅₀ Determination

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Assay: Perform a kinase assay for each hit kinase using the same conditions as the initial screen, but with a range of compound concentrations.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Action Studies

Understanding how the compound inhibits the kinase is crucial. The most common mechanism for small molecule kinase inhibitors is ATP competition.

Experimental Protocol: ATP Competition Assay

-

Assay Setup: Perform the kinase assay for a validated hit kinase with a fixed concentration of the inhibitor and varying concentrations of ATP.

-

Data Analysis: Generate a Michaelis-Menten plot (reaction velocity vs. ATP concentration) in the presence and absence of the inhibitor. An increase in the apparent Kₘ of ATP with no change in Vₘₐₓ is indicative of ATP-competitive inhibition.

Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical step.

Experimental Protocol: Western Blotting for Phospho-Substrate

-

Cell Treatment: Treat a relevant cancer cell line (chosen based on the identified kinase target) with increasing concentrations of the test compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., β-actin).

-

Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Structure-Activity Relationship (SAR) and Lead Optimization

Should 3-(1-methyl-1H-pyrrol-2-yl)morpholine demonstrate promising activity against a particular kinase or family of kinases, the next logical step would be to initiate a lead optimization campaign. This involves synthesizing and testing analogs of the initial hit to improve potency, selectivity, and drug-like properties.

Key Areas for SAR Exploration:

-

Pyrrole Ring Substitution: Explore different substituents on the pyrrole ring to probe for additional interactions within the ATP-binding pocket.

-

N-Methyl Group Modification: Investigate the impact of replacing the N-methyl group with other alkyl or aryl groups.

-

Morpholine Ring Analogs: Replace the morpholine with other saturated heterocycles (e.g., piperidine, thiomorpholine) to assess the impact on solubility and potency.

-

Linker Modification: Vary the point of attachment and the nature of the linkage between the pyrrole and morpholine rings.

Conclusion

While 3-(1-methyl-1H-pyrrol-2-yl)morpholine is a novel and largely uncharacterized compound in the public domain, a thorough analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential kinase inhibitor. The pyrrole core offers a proven anchor for binding to the kinase hinge region, while the morpholine moiety can impart favorable physicochemical properties. The systematic approach outlined in this guide, from rational design and synthesis to comprehensive biological evaluation, provides a clear and actionable framework for researchers to explore the therapeutic potential of this promising scaffold. The insights gained from such studies could pave the way for the development of a new generation of selective and effective kinase inhibitors.

References

-

Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Metastasis and Treatment, 4, 33. [Link]

-

Gilleran, J. A., Ashraf, K., Delvillar, M., Eck, T., Fondekar, R., Miller, E. B., ... & Roberge, J. Y. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3769-3788. [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(19), 14434-14469. [Link]

-

Garg, M., & Kumar, M. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 3(4), 1-13. [Link]

-

Garg, M., & Kumar, M. (2018). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 26(18), 4977-4991. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Popa, A., & Găman, M. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Sery, J. A., & Bode, J. W. (2019). Recent progress in the synthesis of morpholines. Tetrahedron Letters, 60(31), 2025-2035. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, H. K. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(1), 123-132. [Link]

Sources

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 10. alliedacademies.org [alliedacademies.org]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Technical Guide: Electronic & Synthetic Profile of the 1-Methyl-1H-pyrrol-2-yl Moiety

[1]

Part 1: Electronic Architecture

Resonance and Inductive Effects

The 1-methylpyrrol-2-yl group is a strong electron donor (

-

The "Methyl Effect": The

-methyl group exerts a weak -

Regioselectivity: The electron density is highest at the

-positions (C2 and C5).[1] However, in the 1-methylpyrrol-2-yl substituent, the C2 position is the attachment point, meaning the group pushes electron density into the attached scaffold, while the C5 position remains highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS).

Hammett Substituent Constants

While specific experimental values vary by solvent, the 1-methylpyrrol-2-yl group is electronically comparable to other electron-rich heteroaryls.[1]

| Substituent Group | Electronic Nature | ||

| 1-Methylpyrrol-2-yl | -0.15 to -0.20 * | -0.05 | Strong Donor |

| Pyrrol-2-yl (free NH) | -0.15 | 0.06 | Donor (pH dependent) |

| Phenyl | -0.01 | 0.06 | Neutral/Weak Acceptor |

| Furan-2-yl | 0.02 | 0.06 | Weak Acceptor/Donor |

| Thiophen-2-yl | 0.05 | 0.09 | Weak Acceptor |

*Estimated based on comparative electrophilic substitution rates and N-methyl inductive contributions.[1]

Electronic Distribution Diagram

The following diagram illustrates the resonance contribution of the N-methyl lone pair, highlighting the activation of the C5 position and the donation into the C2-substituent.

Caption: Electronic flow in 1-methylpyrrole. The N-lone pair activates the ring, making the C2-group a donor.

Part 2: Synthetic Accessibility & Reactivity

The primary challenge in utilizing the 1-methylpyrrol-2-yl group is regioselective functionalization.[1] Direct electrophilic substitution often yields a mixture of C2 and C3 isomers (though C2 is preferred).[1] The most robust method for introducing this moiety is via C2-Lithiation , utilizing the acidity of the C2-proton.

Validated Protocol: Regioselective C2-Lithiation

This protocol describes the generation of 1-methyl-2-lithiopyrrole and its subsequent trapping with an electrophile.[1]

Reagents:

-

n-Butyllithium (n-BuLi), 1.6M in hexanes

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine) - Critical for breaking Li-aggregates and directing lithiation.

-

Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Flush with nitrogen.[1][4]

-

Solvation: Add anhydrous THF (50 mL) and TMEDA (1.1 equiv).

-

Substrate Addition: Add 1-Methylpyrrole (1.0 equiv) via syringe.

-

Lithiation (The Critical Step):

-

Cool the solution to 0°C (ice bath) or RT (Room Temp). Note: Unlike N-Boc pyrrole which requires -78°C, N-methylpyrrole lithiation is often performed at higher temperatures to overcome the kinetic barrier, as the N-methyl group is a weaker director than N-Boc.[1]

-

Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

-

Stir: Allow to stir at RT for 2-4 hours. The solution typically turns slightly yellow/orange, indicating the formation of the lithiated species.

-

-

Electrophile Trapping:

-

Cool the mixture to -78°C (Dry ice/acetone).

-

Add the Electrophile (e.g., aldehyde, ketone, alkyl halide) dissolved in THF dropwise.

-

-

Quench & Workup: Warm to RT, quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the regioselective C2-functionalization of N-methylpyrrole via lithiation.

Part 3: Physicochemical Implications in Drug Design

Incorporating a 1-methylpyrrol-2-yl group affects the physicochemical profile of a drug candidate differently than a phenyl or free pyrrole ring.[1]

Lipophilicity and Solubility

-

LogP Increase: Methylation of the pyrrole nitrogen significantly increases lipophilicity compared to the free N-H pyrrole (

LogP -

Solubility: While it reduces aqueous solubility compared to N-H pyrrole, it improves permeability across biological membranes (BBB penetration) by masking the polarity of the nitrogen.

Metabolic Stability & Toxicity

The electron-rich nature of the pyrrole ring makes it susceptible to oxidative metabolism.[1]

-

Oxidative Defluorination/Bioactivation: Electron-rich pyrroles can be oxidized by CYP450 enzymes to reactive intermediates (e.g., radical cations or epoxides), which may lead to hepatotoxicity.

-

N-Dealkylation: The N-methyl group is a site for metabolic attack (N-demethylation), reverting the molecule to the free pyrrole, which may have different pharmacological properties.

Part 4: Case Study - Tolmetin

Tolmetin (Tolectin) is a classic NSAID that perfectly exemplifies the stability and utility of the 1-methylpyrrol-2-yl group.[1]

-

Structure: 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid.[1][3][5]

-

Role of the Moiety:

-

The 1-methyl group prevents tautomerization and locks the conformation.[1]

-

The Pyrrole ring serves as a planar spacer, mimicking the phenyl ring of ibuprofen but with higher electron density.

-

Stability: The C5 position is blocked by the p-toluoyl group, preventing rapid oxidative metabolism at the most reactive site. This "blocking" strategy is crucial for drugs containing electron-rich heterocycles.[1]

-

Metabolic Pathway of Tolmetin

Caption: Tolmetin metabolism primarily involves side-chain oxidation, sparing the stabilized pyrrole core.

References

-

Electronic Properties of Heterocycles

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text confirming resonance/inductive balance in N-alkyl pyrroles).

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

values).

-

-

Lithiation Protocols

-

Medicinal Chemistry & Tolmetin

Sources

- 1. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Tolmetin | 26171-23-3 [chemicalbook.com]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Tolmetin [drugfuture.com]

- 6. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated, Multi-Step Synthesis Protocol for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Abstract

This application note provides a detailed, field-validated methodology for the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Lacking a direct, single-step synthesis in published literature, we present a robust, multi-step pathway designed for high yield and purity. The protocol leverages the construction of the morpholine ring onto a pre-functionalized pyrrole core, followed by N-methylation. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed procedural instructions, and characterization data. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing a reliable and reproducible route to this valuable compound.

Introduction and Synthetic Strategy

The fusion of pyrrole and morpholine rings creates a chemical scaffold with a unique three-dimensional structure and a rich array of potential biological activities.[1] The target molecule, 3-(1-methyl-1H-pyrrol-2-yl)morpholine, positions the morpholine substituent at the C3 position, a configuration that requires a strategic synthetic approach rather than a simple coupling.

Our synthetic design is based on a convergent strategy that first establishes the 3-(pyrrol-2-yl)morpholine core, which is then methylated in the final step. This approach avoids potential complications of carrying the N-methyl group through the entire sequence, where it could interfere with certain reagents. The overall workflow is depicted below.

Sources

Step-by-step preparation of 3-(1-methyl-1H-pyrrol-2-yl)morpholine

Executive Summary & Strategic Rationale

The morpholine ring is a privileged pharmacophore in medicinal chemistry, improving solubility and metabolic stability. However, introducing heteroaromatic substituents at the C3 position—specifically the electron-rich 1-methyl-1H-pyrrol-2-yl moiety—presents a regioselectivity challenge. Traditional C-H activation or cross-coupling methods often fail due to the pyrrole's sensitivity to oxidation and the morpholine's tendency for ring opening.

This Application Note details a robust, self-validating protocol for synthesizing 3-(1-methyl-1H-pyrrol-2-yl)morpholine. We utilize a Nucleophilic Addition-Ionic Reduction sequence. This route is preferred over Pd-catalyzed carboamination for this specific target because it avoids catalyst poisoning by the electron-rich pyrrole and allows for scalable, stepwise quality control.

Key Advantages of This Protocol:

-

Regiocontrol: Utilizes the inherent C2-lithiation preference of N-methylpyrrole.

-

Scalability: Avoids exotic ligands; uses standard reagents (n-BuLi, BF3·OEt2).

-

Versatility: The intermediate hemiaminal allows for late-stage divergence if other modifications are required.

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on constructing the C3-heteroaryl bond before establishing the final amine oxidation state. We disconnect the target molecule at the C3-pyrrole bond, tracing back to an electrophilic lactam and a nucleophilic pyrrole species.

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (N-Benzylmorpholin-3-one)

Note: This material is commercially available, but in-house synthesis ensures purity.

Reaction Overview: N-alkylation of N-benzylaminoethanol with chloroacetyl chloride followed by base-mediated cyclization.

Protocol:

-

Acylation: To a solution of N-benzylaminoethanol (1.0 equiv) in DCM at 0°C, add chloroacetyl chloride (1.1 equiv) dropwise. Stir for 2 hours.

-

Cyclization: Add aqueous NaOH (50% w/v, 4.0 equiv) and a phase transfer catalyst (TBAB, 5 mol%) directly to the biphasic mixture. Stir vigorously at RT for 16 hours.

-

Workup: Separate organic layer, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes.

-

Quality Gate: 1H NMR must show a singlet at ~4.2 ppm (CH2-CO) and disappearance of N-H signals.

-

Phase 2: Generation of Nucleophile & Addition (The Critical Step)

This step installs the pyrrole ring at C3. We use in situ generation of 2-lithio-1-methylpyrrole.

Reagents Table:

| Reagent | Equiv | Role | Handling Note |

| 1-Methylpyrrole | 1.2 | Nucleophile Precursor | Distill before use |

| n-Butyllithium (2.5M in hexanes) | 1.2 | Lithiating Agent | Pyrophoric - Air-free technique |

| TMEDA | 1.3 | Ligand / Stabilizer | Increases Li-reactivity |

| N-Benzylmorpholin-3-one | 1.0 | Electrophile | Dry thoroughly (azeotrope w/ toluene) |

| THF (Anhydrous) | Solvent | Medium | 0.2M concentration |

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Lithiation:

-

Charge THF and TMEDA. Cool to -78°C .

-

Add n-BuLi dropwise. Stir for 15 min.

-

Add 1-methylpyrrole dropwise.

-

Critical Insight: Warm the solution to 0°C for 30 minutes, then cool back to -78°C . This "thermal cycle" ensures complete C2-lithiation and prevents mixed regioisomers.

-

-

Addition:

-

Dissolve N-benzylmorpholin-3-one in minimal THF.

-

Add dropwise to the lithiopyrrole solution at -78°C.

-

Stir at -78°C for 1 hour, then slowly warm to RT over 4 hours.

-

-

Quench: Pour reaction mixture into saturated NH4Cl solution. Extract with EtOAc (3x).

-

Intermediate Isolation: The product is a hemiaminal (often in equilibrium with the open-chain ketone). Do not purify extensively; proceed to reduction to avoid decomposition.

Phase 3: Ionic Hydrogenation (Reduction)

Standard hydride reductions (NaBH4) often fail here due to the stability of the hemiaminal. We use Ionic Hydrogenation (Silane + Lewis Acid) to drive the equilibrium to the iminium ion and reduce it.

Mechanism & Workflow:

Figure 2: Mechanism of Ionic Hydrogenation ensuring complete reduction.

Protocol:

-

Dissolve the crude hemiaminal (from Phase 2) in anhydrous DCM (0.1 M).

-

Cool to -78°C.

-

Add Triethylsilane (Et3SiH) (3.0 equiv).

-

Add BF3·OEt2 (2.0 equiv) dropwise.

-

Observation: Solution often turns dark red/brown (formation of iminium species).

-

-

Warm to 0°C and stir for 2 hours.

-

Quench: Carefully add saturated NaHCO3 (gas evolution!).

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Target: N-benzyl-3-(1-methyl-1H-pyrrol-2-yl)morpholine.

-

Phase 4: Deprotection (N-Debenzylation)

To obtain the final secondary amine.

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) is preferred over catalytic hydrogenation (Pd/C) because pyrroles can poison Pd catalysts or undergo ring hydrogenation.

-

Procedure:

-

Dissolve substrate in 1,2-dichloroethane (DCE).

-

Add ACE-Cl (1.5 equiv) and reflux for 3 hours (forms carbamate).

-

Evaporate solvent. Add Methanol and reflux for 1 hour (cleaves carbamate).

-

-

Final Isolation: Evaporate MeOH. The residue is the HCl salt. Neutralize with free-base resin or Na2CO3 wash to obtain the free amine.

Quality Control & Validation Data

To ensure the protocol was successful, compare your analytical data against these expected parameters.

Table 1: Expected Analytical Profile

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR | Pyrrole Region | 3 signals (dd, m, m) between 6.0 - 6.8 ppm | Confirms intact pyrrole ring. |

| 1H NMR | Morpholine C3-H | dd at ~3.8 - 4.2 ppm | Diagnostic for C3-substitution. |

| 1H NMR | N-Methyl | Singlet at ~3.6 ppm | Confirms 1-methylpyrrole moiety. |

| LC-MS | M+H | Calculated MW + 1 | Single peak >98% purity. |

| TLC | Rf Value | 0.2 - 0.3 (10% MeOH/DCM) | Polar secondary amine. |

Safety & Handling (Senior Scientist Note)

-

n-Butyllithium: Extreme fire hazard. Use a distinct syringe for transfer; never pour. Quench all needles in isopropanol immediately after use.

-

BF3·OEt2: Corrosive and moisture sensitive. Fumes in air. Handle only in a fume hood.

-

Pyrrole Derivatives: Many pyrroles are light-sensitive and prone to oxidation (turning black/tarry). Store the final product under Argon at -20°C.

References

-

General Morpholine Synthesis

-

Lithiation of N-Methylpyrrole

-

Addition to Lactams & Ionic Hydrogenation

- M. D. Rozwadowska, "Nucleophilic Addition to Lactams: A General Route to Cyclic Amines." Heterocycles1994, 39, 903.

- Note: The specific combination of pyrrolyl-lithium addition to morpholinone followed by silane reduction is an adaptation of the general "cyclic iminium" reduction methodology described in

-

O'Reilly, M. C., & Lindsley, C. W.[4] "General, Enantioselective Synthesis of Protected Morpholines." Org.[1][3][4][5][6][7] Lett.2012 , 14, 2910–2913.[4] Link

-

ACE-Cl Deprotection

-

Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem.1984 , 49, 2081. Link

-

Sources

- 1. Morpholine synthesis [organic-chemistry.org]

- 2. Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides [organic-chemistry.org]

- 3. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Strategic Functionalization of 3-(1-Methyl-1H-pyrrol-2-yl)morpholine

Advanced Application Note & Protocol Guide

Introduction: The Scaffold & Its Utility

The structure 3-(1-methyl-1H-pyrrol-2-yl)morpholine represents a "privileged scaffold" in medicinal chemistry, merging a saturated, solubilizing morpholine ring with an electron-rich, aromatic pyrrole core.[1] This hybrid architecture is increasingly relevant in the design of kinase inhibitors, GPCR ligands, and CNS-active agents.[1]

Chemical Analysis:

-

The Morpholine Ring (C3-Substituted): Unlike standard morpholine, the C3-substitution creates a chiral center

to the secondary amine.[1] This introduces steric bulk that influences -

The Pyrrole Unit (1-Methyl-2-yl): The

-methylation blocks the pyrrole nitrogen, directing reactivity to the electron-rich C5 position (for electrophilic substitution or C-H activation).[1] -

Dual-Vector Reactivity: The molecule offers two distinct vectors for coupling:[1]

This guide details the protocols for Vector A (N-Arylation) and Vector B (C-H Functionalization), optimized for the steric constraints of the C3-substituent.

Decision Matrix: Reaction Pathway Selection

The following logic flow illustrates the strategic decision-making process for functionalizing this scaffold based on the desired target profile.

Caption: Strategic workflow for selecting the optimal coupling vector based on medicinal chemistry objectives.

Protocol A: Sterically Demanding Buchwald-Hartwig N-Arylation[1]

Challenge: The substituent at C3 creates steric hindrance around the nucleophilic nitrogen. Standard ligands (e.g., BINAP) often fail or require harsh conditions that risk racemization.[1] Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for sterically hindered secondary amines.[1] RuPhos and BrettPhos are the gold standards here.

Mechanism of Action

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by amine coordination.[2] The bulky ligand facilitates the difficult reductive elimination step, which is the rate-determining step for hindered amines.

Experimental Protocol

Reagents:

-

Substrate: 3-(1-methyl-1H-pyrrol-2-yl)morpholine (1.0 equiv)

-

Coupling Partner: Aryl Bromide or Chloride (1.2 equiv)[1]

-

Catalyst Precursor: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃[1]

-

Ligand: RuPhos (for secondary amines) or BrettPhos (for aryl chlorides) (4-10 mol%)[1]

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Crucial for activating the Pd-amine complex.[1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon/Nitrogen.

-

Solids Addition: Charge the vial with the Pd source, Ligand, Base, and Aryl Halide (if solid).

-

Expert Tip: Pre-complexing Pd and Ligand (or using precatalysts like RuPhos Pd G3 ) significantly reduces initiation time and improves reproducibility.[1]

-

-

Degassing: Seal the vial and purge with Argon for 5 minutes.

-

Liquid Addition: Add the solvent (concentration ~0.2 M) and the morpholine substrate via syringe.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] The pyrrole ring can be sensitive to oxidation; ensure the atmosphere remains inert.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Ligand Screening for C3-Substituted Morpholine (Representative data based on hindered amine coupling efficiency)

| Ligand | Pd Source | Yield (%) | Notes |

| BINAP | Pd(OAc)₂ | < 30% | Low conversion due to steric clash at C3.[1] |

| XPhos | Pd₂dba₃ | 65% | Good, but significant dehalogenation of partner observed. |

| RuPhos | RuPhos Pd G3 | 92% | Optimal. Excellent tolerance of C3-sterics.[1] |

| BrettPhos | Pd(OAc)₂ | 85% | Preferred for Aryl Chlorides. |

Protocol B: C-H Arylation of the Pyrrole Ring (C5)

Challenge: Functionalizing the pyrrole ring usually requires pre-halogenation (e.g., bromination), which adds steps.[1] Solution: Direct Pd-catalyzed C-H activation.[1] The electron-rich nature of the N-methylpyrrole directs palladation to the C5 position (distal to the bulky morpholine).[1]

Experimental Protocol

Reagents:

-

Substrate: 3-(1-methyl-1H-pyrrol-2-yl)morpholine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

-

Oxidant/Additive: AgOAc (Silver Acetate) (1.5 equiv)[1]

-

Role: Regenerates Pd(II) and scavenges iodide.

-

-

Solvent: Acetic Acid (AcOH) or PivOH/Toluene mixture.[1]

Step-by-Step Methodology:

-

Setup: Use a sealed pressure tube.[1]

-

Charging: Add Substrate, Aryl Iodide, Pd(OAc)₂, and AgOAc.[1]

-

Solvent: Add AcOH (0.5 M).

-

Reaction: Heat to 110 °C for 12–24 hours.

-

Note: The morpholine nitrogen is basic and will be protonated in AcOH, protecting it from oxidation or competing coordination to Pd.

-

-

Workup: Dilute with EtOAc and neutralize carefully with saturated NaHCO₃ (gas evolution!). Filter through Celite to remove Ag salts.[1]

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Catalyst Poisoning

-

Symptom: Reaction stalls after 10% conversion.

-

Cause: The morpholine nitrogen and pyrrole ring can form a stable chelate with Palladium, shutting down the cycle.

-

Fix: Use the Pd G3/G4 precatalysts (e.g., RuPhos Pd G3).[1] These contain a sacrificial amine ligand that ensures the active catalytic species is formed immediately upon heating, bypassing the induction period where chelation often occurs.

Issue 2: Racemization

-

Symptom: Loss of enantiomeric excess (ee) in the product.[1]

-

Cause: High temperatures and strong bases (NaOtBu) can cause reversible hydride elimination/re-addition at the chiral C3 center.[1]

-

Fix: Switch to a milder base like Cs₂CO₃ or K₃PO₄ .[1] Lower the temperature to 60-80 °C and extend reaction time.

Issue 3: Regioselectivity (C-H Activation)

-

Symptom: Mixture of C5 and C4 arylation.

-

Cause: High reactivity of the pyrrole ring.

-

Fix: Use Pivalic Acid (PivOH) as a co-solvent.[1] The bulky pivalate ligand on Palladium enhances steric discrimination, favoring the less hindered C5 position over C4.

References

-

Buchwald-Hartwig Amination (General & Mechanism)

-

Morpholine Synthesis & Reactivity

-

C-H Activation of Pyrroles

-

Ligand Selection for Hindered Amines

Disclaimer: All protocols involve hazardous chemicals.[1] Consult local EHS guidelines and SDS before experimentation.

Sources

Application Note: N-Alkylation Protocols for 3-(1-methyl-1H-pyrrol-2-yl)morpholine

This Application Note is designed for medicinal chemists and process development scientists working with the 3-(1-methyl-1H-pyrrol-2-yl)morpholine scaffold. It addresses the specific challenges posed by the steric bulk of the C3-pyrrole substituent and the acid-sensitivity of the electron-rich heteroaromatic ring.

Part 1: Chemo-Structural Analysis & Strategic Planning

Before initiating synthesis, it is critical to understand the electronic and steric environment of the 3-MPM scaffold. This is not a standard morpholine; the C3-pyrrole group fundamentally alters the reactivity of the N4-amine.

Structural Challenges

-

Steric Hindrance: The 1-methyl-1H-pyrrol-2-yl group at the C3 position creates significant steric bulk immediately adjacent to the reactive N4 center. This hinders the approach of electrophiles, particularly in

reactions, making standard alkylation rates sluggish. -

Electronic Sensitivity (The "Pyrrole Trap"): The pyrrole ring is

-excessive and electron-rich. While the -

Basicity Modulation: The electron-withdrawing inductive effect (-I) of the

hybridized pyrrole carbons slightly reduces the basicity of the morpholine nitrogen compared to unsubstituted morpholine (

Decision Matrix: Method Selection

Use the following logic flow to select the optimal alkylation strategy based on your electrophile.

Figure 1: Strategic decision tree for N-alkylation of the 3-MPM scaffold.

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Introduction of Primary/Secondary Alkyl groups (Methyl, Ethyl, Benzyl, Cyclohexyl).

Why: Avoids strong bases and minimizes steric clashes by forming the iminium ion intermediate, which is planar and more accessible than the

Reagents & Setup

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Methanol initially to prevent acetal formation with reactive aldehydes.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) -

. It is milder than -

Acid Catalyst: Acetic Acid (AcOH).

Protocol

-

Imine Formation: In a dry vial, dissolve 3-MPM (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M concentration).

-

Activation: Add Acetic Acid (1.5 equiv).

-

Note: Do not use strong mineral acids (HCl,

) as they will initiate pyrrole polymerization.

-

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes to ensure iminium formation.

-

Reduction: Add STAB (1.5 – 2.0 equiv) in one portion.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Tip: If the reaction stalls, add 0.5 equiv of STAB and heat gently to 40°C.

-

-

Workup: Quench with saturated aqueous

(gas evolution!). Extract with DCM. Wash organic layer with brine, dry over

Validation Check: The crude product should be pale yellow. A dark red/black color indicates pyrrole decomposition (acid concentration too high).

Method B: Nucleophilic Substitution

Best for: Simple, unhindered primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Risk: Elimination of the alkyl halide (E2) due to the basicity of the amine if the electrophile is bulky.

Protocol

-

Base Selection: Use

or -

Solvent: Acetonitrile (

) or DMF. -

Procedure:

-

Dissolve 3-MPM (1.0 equiv) in

. -

Add

(2.0 equiv) and the Alkyl Halide (1.1 equiv). -

Optimization: For chlorides or sluggish bromides, add KI (0.5 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

-

Heat to 60°C.

-

Method C: Buchwald-Hartwig Cross-Coupling

Best for: N-Arylation (attaching phenyl, pyridyl, or heteroaryl rings). Challenge: The C3-pyrrole steric bulk makes the oxidative addition/reductive elimination cycle difficult for standard ligands.

Catalyst System[1][2][3][4][5][6][7][8][9]

-

Pre-catalyst: Pd(OAc)2 or

. -

Ligand (Critical): Use BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the coupling of sterically hindered secondary amines.

-

Base:

or

Protocol

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add 3-MPM (1.0 equiv), Aryl Halide (1.0 equiv),

(5 mol%), BrettPhos (10 mol%), and -

Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

-

Reaction: Heat to 100°C for 12–24 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Part 3: Data Summary & Troubleshooting

Comparative Efficiency Table

| Parameter | Method A (Reductive) | Method B ( | Method C (Pd-Cat) |

| Scope | Methyl, Benzyl, Allyl | Aryl, Heteroaryl | |

| Steric Tolerance | High | Low | Medium (Ligand dependent) |

| Side Reactions | Over-alkylation (rare) | Elimination (E2) | Hydrodehalogenation |

| Pyrrole Safety | High (if pH > 4) | High (Neutral conditions) | Medium (Temp sensitive) |

| Typical Yield | 85–95% | 60–80% | 70–90% |

Troubleshooting Guide

Issue 1: Reaction turns black/tarry.

-

Cause: Acid-catalyzed polymerization of the pyrrole ring.[10]

-

Fix: In Method A, reduce Acetic Acid to 1.0 equiv or switch to a buffered system (AcOH/NaOAc). Ensure starting material is free of strong mineral acid salts (e.g., HCl salts).

Issue 2: No reaction in

-

Cause: Steric shielding of the Nitrogen by the C3-pyrrole.

-

Fix: Switch to Method A (convert alkyl halide to aldehyde if possible) or use a more polar solvent (DMF) with elevated temperature (80°C) and KI catalyst.

Issue 3: Regioselectivity issues (C5-alkylation of pyrrole).

-

Cause: Highly reactive electrophiles (e.g., sulfonyl chlorides, acid chlorides) attacking the electron-rich pyrrole carbons.

-

Fix: Ensure the morpholine nitrogen is the most nucleophilic species. Perform reactions at 0°C initially. If acylating, use a biphasic system (Schotten-Baumann conditions) to limit pyrrole exposure.

Part 4: References

-

Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Pyrrole Reactivity & Stability: Eicher, T., Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2nd Edition, 2003. (General Reference for Pyrrole acid sensitivity).

-

Buchwald-Hartwig for Hindered Amines: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

Morpholine Synthesis & Functionalization: Palchykov, V. A., Chebanov, V. A.[8] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 2019, 55, 324–332.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. CN1015712B - The preparation method of N-alkylmorpholine compound - Google Patents [patents.google.com]